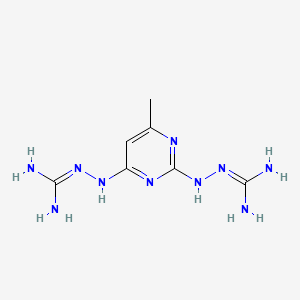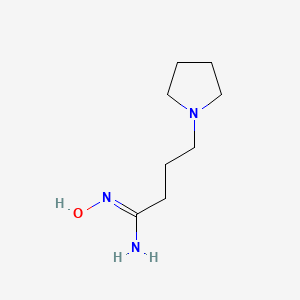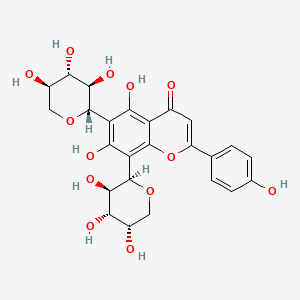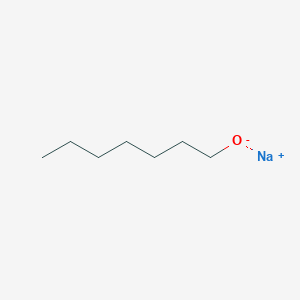
Sodium heptylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is represented by the chemical formula C7H15NaO and has a molecular weight of 138.18317 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Sodium heptylate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction typically involves dissolving heptanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The reaction can be represented as follows:
C7H14O2+NaOH→C7H15NaO+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptanoic acid with sodium carbonate or sodium bicarbonate. This method is preferred due to its cost-effectiveness and efficiency. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Sodium heptylate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form heptanoic acid and the corresponding sodium salt.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the sodium ion.
Oxidation and Reduction: this compound can be oxidized to form heptanoic acid or reduced to form heptanol.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Heptanoic Acid: Formed through neutralization or oxidation.
Heptanol: Formed through reduction.
科学的研究の応用
Sodium heptylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heptanoate esters.
Biology: Employed in the study of metabolic pathways involving fatty acids.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
作用機序
The mechanism of action of sodium heptylate involves its ability to dissociate into sodium ions and heptanoate ions in aqueous solutions. The heptanoate ions can interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and cellular processes. The sodium ions contribute to maintaining the ionic balance and osmotic pressure within cells.
類似化合物との比較
Sodium Caprylate (C8H15NaO2): Similar in structure but with an additional carbon atom.
Sodium Valerate (C5H9NaO2): Shorter carbon chain compared to sodium heptylate.
Sodium Butyrate (C4H7NaO2): Even shorter carbon chain and different metabolic properties.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physicochemical properties. It has a balanced hydrophobic and hydrophilic nature, making it suitable for various applications that require moderate solubility and reactivity.
特性
分子式 |
C7H15NaO |
|---|---|
分子量 |
138.18 g/mol |
IUPAC名 |
sodium;heptan-1-olate |
InChI |
InChI=1S/C7H15O.Na/c1-2-3-4-5-6-7-8;/h2-7H2,1H3;/q-1;+1 |
InChIキー |
QXGDIAJDPHVEBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




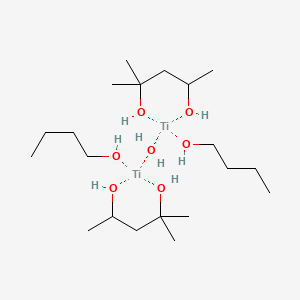
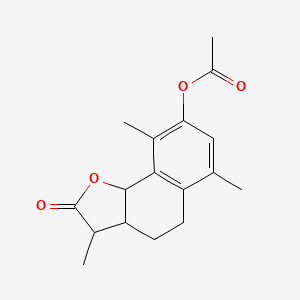
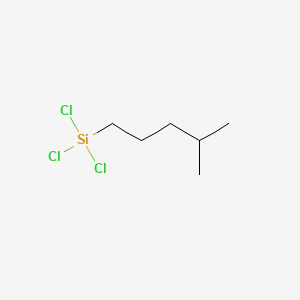
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
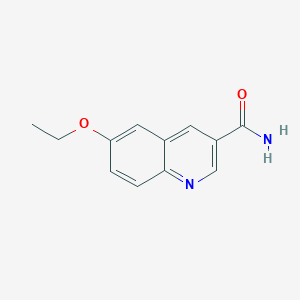
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
